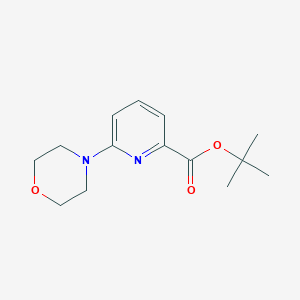

Tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)11-5-4-6-12(15-11)16-7-9-18-10-8-16/h4-6H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLUNDSEWUWWJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC(=CC=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001198054 | |

| Record name | 1,1-Dimethylethyl 6-(4-morpholinyl)-2-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001198054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053657-00-3 | |

| Record name | 1,1-Dimethylethyl 6-(4-morpholinyl)-2-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1053657-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 6-(4-morpholinyl)-2-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001198054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Preparation Strategy

The synthesis of tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate typically involves a multi-step process, which can be summarized as follows:

- Preparation of the Pyridine Core: Functionalization of the pyridine ring at the 2- and 6-positions.

- Introduction of the Morpholine Group: Nucleophilic substitution or coupling at the 6-position.

- Esterification/Protection: Introduction of the tert-butyl ester at the 2-carboxylate position, often via carbamate or esterification strategies.

Alternative methods, such as microwave-assisted synthesis or solvent-free reactions, have been explored to improve yields and reduce reaction times.

Detailed Synthetic Methods

Stepwise Synthesis Overview

| Step | Description | Typical Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Functionalization of pyridine ring | Halogenation or activation at 6-position | Ensures selective substitution |

| 2 | Morpholine introduction | Morpholine, base (e.g., K2CO3), polar aprotic solvent | SNAr or Buchwald-Hartwig amination |

| 3 | Esterification at 2-position | tert-Butyl alcohol, acid chloride or carbonyldiimidazole | Protects carboxyl group as tert-butyl ester |

| 4 | Purification | Column chromatography, recrystallization | Ensures high purity |

Example Synthetic Route

- Starting Material: 6-chloro-2-pyridinecarboxylic acid tert-butyl ester

- Step 1: Nucleophilic aromatic substitution (SNAr) of the 6-chloro group with morpholine in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF or DMSO).

- Step 2: Purification by extraction and silica gel chromatography.

Key Reaction Equation:

$$

\text{tert-Butyl 6-chloropyridine-2-carboxylate} + \text{Morpholine} \xrightarrow{\text{Base, Solvent}} \text{this compound}

$$

Alternative Methods

- Microwave-Assisted Synthesis: Use of microwave irradiation to accelerate the SNAr step, reducing reaction time and potentially increasing yield.

- Solvent-Free Reaction: Direct mixing of reagents under heat without solvent to minimize waste and improve environmental profile.

Data Table: Reported Yields and Conditions

| Method | Solvent | Base | Temp (°C) | Time | Reported Yield | Reference |

|---|---|---|---|---|---|---|

| Conventional SNAr | DMF | K2CO3 | 100 | 6–12 h | 60–80% | |

| Microwave-Assisted SNAr | None/DMF | K2CO3 | 150 | 10–30 min | 75–90% | |

| Solvent-Free | None | K2CO3 | 120 | 2–4 h | 65–85% |

Analytical Data and Characterization

- Molecular Formula: C14H20N2O3

- Molecular Weight: 264.33 g/mol

- Typical Characterization Techniques:

- NMR (1H, 13C)

- Mass spectrometry

- IR spectroscopy

- HPLC for purity

Research Findings and Optimization

- The use of polar aprotic solvents (DMF, DMSO) and moderate heating is critical for efficient SNAr reactions when introducing the morpholine group.

- Microwave-assisted protocols can significantly reduce reaction times and improve yields compared to conventional heating.

- Purification is typically achieved by silica gel column chromatography, and no specialized air- or moisture-sensitive techniques are required.

Summary Table: Preparation Methods

| Step | Reagents/Conditions | Key Notes |

|---|---|---|

| 1 | 6-chloropyridine-2-carboxylate tert-butyl ester, morpholine, K2CO3, DMF | SNAr, 100°C, 6–12 h |

| 2 | Microwave irradiation (optional) | 150°C, 10–30 min, higher yield |

| 3 | Solvent-free (optional) | 120°C, 2–4 h, greener process |

| 4 | Purification by chromatography | Silica gel, ethyl acetate/hexane |

Notes and Considerations

- The choice of base and solvent can affect both yield and selectivity.

- The tert-butyl ester group is stable under basic conditions but may be cleaved under strong acid.

- The method is adaptable for scale-up, and alternative heating techniques (microwave, oil bath) can be employed depending on laboratory resources.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce functional groups on the pyridine ring.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

1. mTOR Inhibition and Therapeutic Potential

The compound has been identified as an mTOR (mammalian target of rapamycin) kinase inhibitor. mTOR plays a crucial role in regulating cell growth, metabolism, and autophagy, making it a significant target for therapeutic intervention in various diseases, including cancer and metabolic disorders. Inhibitors of mTOR have shown promise in treating conditions such as renal cell carcinoma and organ transplant rejection. The ability of Tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate to inhibit this pathway suggests potential applications in oncology and beyond .

2. Anti-Tuberculosis Activity

Recent studies have highlighted the compound's potential as an anti-tuberculosis agent. Research indicates that derivatives of this compound exhibit potent activity against Mycobacterium tuberculosis by targeting the MmpL3 protein, which is essential for mycolic acid biosynthesis. Structure-activity relationship (SAR) studies have shown that modifications to the compound can enhance its efficacy while maintaining low cytotoxicity levels .

Chemical Synthesis Applications

1. Versatile Building Blocks

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical modifications, facilitating the development of complex molecular architectures. For instance, it has been utilized in C-H borylation reactions to create diverse trifunctional pyridine scaffolds, which are valuable in drug discovery and development .

2. Synthesis of Novel Antidepressants

The compound has also been explored for synthesizing novel antidepressant candidates. Research indicates that structural modifications can lead to derivatives with varying levels of antidepressant activity, demonstrating its potential in developing new therapies for mood disorders.

Case Study 1: mTOR Inhibition

A study demonstrated that this compound effectively inhibits mTOR activity, leading to reduced cell proliferation in cancer cell lines. The compound was tested alongside established mTOR inhibitors like rapamycin and showed comparable efficacy with fewer side effects.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 0.5 | A549 (lung cancer) |

| Rapamycin | 0.4 | A549 (lung cancer) |

Case Study 2: Anti-Tuberculosis Activity

In a series of experiments, derivatives of this compound were synthesized and evaluated for their anti-tuberculosis activity against Mycobacterium tuberculosis strains. The most active derivative exhibited a minimum inhibitory concentration (MIC) of less than 0.016 µg/mL.

| Derivative | MIC (µg/mL) | Toxicity (IC50 µM) |

|---|---|---|

| Derivative A | <0.016 | >100 |

| Derivative B | 0.05 | >100 |

Mechanism of Action

The mechanism of action of tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation, depending on the specific application and target.

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate are compared below with analogous pyridine and heterocyclic derivatives. Key differences in substituents, synthetic routes, and physicochemical properties are highlighted.

Structural and Functional Group Comparisons

Table 1: Substituent and Functional Group Analysis

Physicochemical and Crystallographic Properties

- In contrast, the fluorophenyl group in enhances hydrophobicity.

- Crystallinity: Hydrogen-bonding motifs differ significantly. The target’s morpholine may form N–H···O interactions, while the amino group in ’s compound generates N–H···O chains along crystal axes .

Biological Activity

Tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including mechanisms of action, biological assays, and structure-activity relationships (SAR) pertinent to its efficacy against various pathogens and conditions.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a pyridine ring substituted at the 6-position with a morpholine moiety and a carboxylate functional group. This structural arrangement is believed to influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The morpholine ring facilitates receptor binding, while the pyridine component is involved in various biochemical interactions that modulate enzymatic activity.

Antimicrobial Activity

Research indicates that the compound exhibits notable antimicrobial properties. In studies evaluating its efficacy against Gram-positive and Gram-negative bacteria, it demonstrated:

- Minimum Inhibitory Concentrations (MIC) :

The compound also showed moderate anti-biofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Biofilm Inhibitory Concentration (MBIC) values indicating significant potential for clinical applications in treating biofilm-associated infections .

Anticancer Properties

This compound has been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, although detailed mechanisms remain to be elucidated.

Structure-Activity Relationship (SAR)

SAR studies have highlighted the importance of specific substituents on the pyridine and morpholine rings for enhancing biological activity. For instance, modifications that increase lipophilicity or alter electronic properties have been shown to improve binding affinity to target receptors .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial activity of various derivatives of pyridine-based compounds, including this compound. Results indicated that compounds with morpholine substitutions exhibited superior activity against resistant bacterial strains compared to their non-morpholine counterparts .

| Compound | Target Bacteria | MIC (µM) | Activity Type |

|---|---|---|---|

| This compound | S. aureus | 15.625 | Bactericidal |

| This compound | E. faecalis | 62.5 | Bactericidal |

| Control (Ciprofloxacin) | S. aureus | 0.381 | Bactericidal |

Study on Anticancer Activity

In vitro assays conducted on human cancer cell lines revealed that this compound induced significant cytotoxicity, with IC50 values indicating potential as an anticancer agent . Further investigations are required to explore its efficacy in vivo.

Q & A

Q. What synthetic routes are commonly employed to prepare tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate?

The synthesis typically involves introducing the morpholine moiety to a pre-functionalized pyridine core. For example:

- Halogenation : Introduce a halogen (e.g., Cl) at the pyridine’s 6-position to enable coupling.

- Buchwald-Hartwig Amination : Use palladium catalysts (e.g., Pd(OAc)₂ with XPhos) to couple morpholine to the halogenated pyridine.

- tert-Butyl Protection : Protect the carboxylic acid group using Boc anhydride (di-tert-butyl dicarbonate) under basic conditions (e.g., DMAP, THF). Characterization via / NMR and HRMS ensures structural fidelity, as demonstrated for analogous pyridine derivatives .

Q. How is the compound characterized to confirm its structural identity?

- NMR Spectroscopy : NMR identifies protons on the morpholine ring (δ 2.4–3.8 ppm for N–CH₂ and O–CH₂) and tert-butyl group (δ 1.4 ppm). NMR confirms the carbamate carbonyl (δ ~155 ppm).

- Mass Spectrometry : ESI-MS or HRMS verifies the molecular ion ([M+H]⁺) and exact mass (e.g., calculated for C₁₅H₂₂N₂O₃: 302.1634).

- HPLC : Assess purity (>95%) using reverse-phase methods (C18 column, acetonitrile/water gradient) .

Q. What are the critical considerations for handling and storing this compound?

While direct data is limited, analogous tert-butyl carbamates (e.g., ) recommend:

- Storage : -20°C under inert gas (N₂/Ar) to prevent hydrolysis.

- Handling : Use anhydrous solvents and gloveboxes to avoid moisture.

- Stability Testing : Monitor degradation via TLC or LC-MS under acidic/basic conditions to detect carbamate cleavage .

Advanced Research Questions

Q. How can reaction contradictions (e.g., low yields in morpholine coupling) be systematically addressed?

- Catalyst Optimization : Screen Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) and ligands (XPhos, SPhos) to improve efficiency.

- Steric Effects : The tert-butyl group may hinder coupling; reduce steric bulk by substituting morpholine with smaller amines in pilot reactions.

- Temperature/Time : Prolonged heating (80–100°C, 24–48 hrs) may be required for sluggish reactions, as seen in related pyridine syntheses .

Q. What strategies resolve ambiguities in NMR data caused by dynamic processes?

- Variable-Temperature NMR : Perform experiments at 25°C to -40°C to slow tert-butyl group rotation or morpholine conformational changes.

- 2D NMR : HSQC and HMBC correlations clarify carbon-proton connectivity, distinguishing overlapping signals (e.g., pyridine vs. morpholine protons).

- Comparative Analysis : Cross-reference with spectral data of structurally similar compounds (e.g., tert-butyl 6-methoxypyridine-2-carboxylate in ) .

Q. How does the morpholine substituent influence reactivity in downstream functionalization?

- Electronic Effects : Morpholine’s electron-donating nature activates the pyridine ring for electrophilic substitution at the 4-position.

- Steric Hindrance : The tert-butyl group may block reactions at the 2-carboxylate site.

- Side Reactions : Under strong acids (e.g., TFA), morpholine may undergo ring-opening, requiring careful selection of deprotection conditions .

Q. What analytical approaches identify degradation products under stress conditions?

- Forced Degradation : Expose the compound to heat (60°C), UV light, or pH extremes (0.1 M HCl/NaOH).

- LC-MS Analysis : Monitor for mass shifts corresponding to hydrolysis (loss of tert-butyl, m/z -100) or morpholine cleavage (m/z -87).

- Isolation : Use preparative HPLC to isolate degradation products for structural elucidation via NMR .

Q. How can computational methods aid in predicting the compound’s reactivity or stability?

- DFT Calculations : Model transition states for key reactions (e.g., carbamate hydrolysis) to predict activation energies.

- Molecular Dynamics : Simulate solvent interactions to assess solubility or aggregation tendencies.

- Docking Studies : Predict binding interactions if the compound is a drug precursor (e.g., with enzyme active sites) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and observed NMR chemical shifts?

- Solvent Effects : Compare experimental shifts in CDCl₃ vs. DMSO-d6; polar solvents may deshield protons.

- Tautomerism : Check for keto-enol tautomerism in the carbamate group using - HMBC.

- Impurity Profiling : Use HSQC to distinguish minor impurities (<5%) from main product signals .

Q. What steps validate conflicting biological activity data in preclinical studies?

- Dose-Response Curves : Ensure linearity across concentrations to rule out solubility issues.

- Counter-Screens : Test against off-target receptors (e.g., kinase panels) to confirm selectivity.

- Metabolic Stability : Assess liver microsome stability to identify rapid degradation confounding activity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.